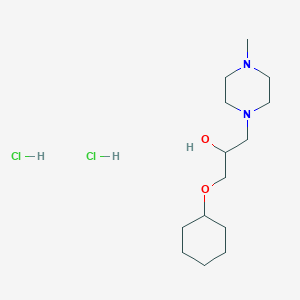![molecular formula C21H24ClN3O2 B4427555 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B4427555.png)
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,4-dimethylbenzamide
Overview
Description
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,4-dimethylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by the name of TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme that plays a crucial role in the development and function of B cells and is a target for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,4-dimethylbenzamide involves the inhibition of BTK, which is an important enzyme that plays a crucial role in the development and function of B cells. BTK is involved in the signaling pathways that regulate B cell activation, proliferation, and differentiation. Inhibition of BTK by this compound can lead to the suppression of B cell function and the modulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to inhibit B cell receptor signaling, reduce B cell proliferation, and induce apoptosis in B cells. In addition, this compound has also been shown to modulate the production of cytokines and chemokines, which are important mediators of immune responses.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,4-dimethylbenzamide in lab experiments include its potency and selectivity as a BTK inhibitor, its well-characterized mechanism of action, and its potential applications in the study of B cell biology and immune responses. However, there are also some limitations to using this compound, including its potential off-target effects, its toxicity, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,4-dimethylbenzamide. One potential area of research is the development of new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. Another area of research is the investigation of the role of BTK in different types of cancer and autoimmune disorders, and the potential applications of BTK inhibitors in the treatment of these diseases. Finally, the study of the interactions between BTK and other signaling pathways and the identification of new targets for BTK inhibitors is also an important area of research.
Scientific Research Applications
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,4-dimethylbenzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to be a potent and selective inhibitor of BTK, and it has been used to study the role of BTK in various biological processes, including B cell development, activation, and signaling.
properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-14-4-5-17(12-15(14)2)21(27)23-18-6-7-20(19(22)13-18)25-10-8-24(9-11-25)16(3)26/h4-7,12-13H,8-11H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPTYMANPQQGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-methylphenyl)-5-{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B4427472.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B4427474.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4427481.png)

![8-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B4427488.png)
![N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4427493.png)
![N-isopropyl-N'-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4427500.png)

![ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)benzoate](/img/structure/B4427521.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4427535.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-phenylbutanamide](/img/structure/B4427537.png)
![3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B4427551.png)

![N-(2,4-difluorophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427559.png)